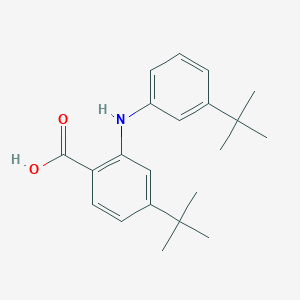
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid is an organic compound characterized by the presence of tert-butyl groups and an amino group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of tert-butylbenzene followed by reduction to form the corresponding amine. This amine is then subjected to a coupling reaction with a benzoic acid derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can modulate signaling pathways by affecting the expression or activity of key proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-(tert-butyl)benzoic acid
- 4-tert-Butylphenylboronic acid
Uniqueness
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid is unique due to its dual tert-butyl groups and the presence of both amino and carboxylic acid functional groups.
Eigenschaften
Molekularformel |
C21H27NO2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-(3-tert-butylanilino)benzoic acid |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)14-8-7-9-16(12-14)22-18-13-15(21(4,5)6)10-11-17(18)19(23)24/h7-13,22H,1-6H3,(H,23,24) |
InChI-Schlüssel |
POUKUSAOITZZGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)NC2=C(C=CC(=C2)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
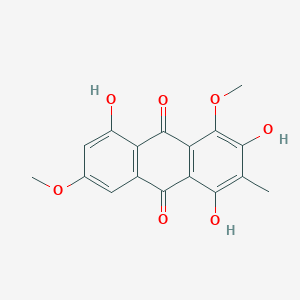
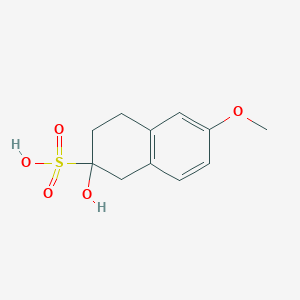
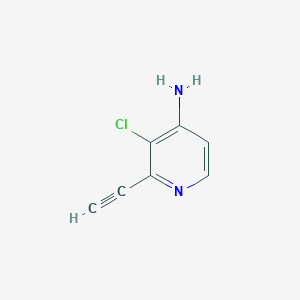
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)

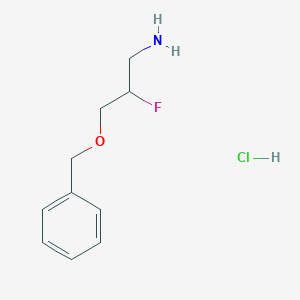
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)
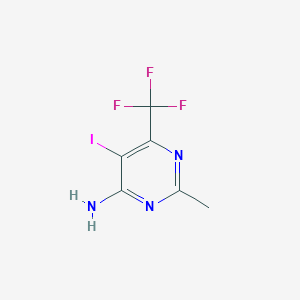
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)

![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
